Boc-Lys(Fmoc)-OH

Catalog No.
S682756
CAS No.
84624-27-1
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Fmoc)-OH

CAS Number

84624-27-1

Product Name

Boc-Lys(Fmoc)-OH

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1

InChI Key

JYEVQYFWINBXJU-QFIPXVFZSA-N

Synonyms

Boc-Lys(Fmoc)-OH;84624-27-1;N-Boc-N'-Fmoc-L-Lysine;ST51012428;N-Boc-N-Fmoc-L-Lysine;Nalpha-Boc-Nepsilon-Fmoc-L-lysine;N-epsilon-FMOC-alpha-t-BOC-L-LYSINE;PubChem14939;15435_ALDRICH;SCHEMBL999302;N|A-Boc-N|A-Fmoc-L-lysine;15435_FLUKA;CTK8C6853;JYEVQYFWINBXJU-QFIPXVFZSA-N;MolPort-003-926-792;N-a-Boc-N-Epsilon-Fmoc-L-lysine;ZINC5460008;CB-349;AKOS015922788;RTR-026160;N(alpha)-boc-N(epsilon)-fmoc-L-lysine;AJ-54145;AK-50166;K511;KB-59036

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

The exact mass of the compound Boc-Lys(Fmoc)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 342209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Lys(Fmoc)-OH (CAS 84624-27-1) is a highly specialized, orthogonally protected lysine derivative essential for advanced solid-phase peptide synthesis (SPPS). Featuring an α-amino tert-butyloxycarbonyl (Boc) group and an ε-amino fluorenylmethyloxycarbonyl (Fmoc) group, it provides a precise chemical logic that is the exact inverse of the standard Fmoc-Lys(Boc)-OH building block [1]. This specific configuration allows for the selective deprotection of the lysine side chain under mild basic conditions (using piperidine) while the N-terminus remains securely masked by the acid-labile Boc group. It serves as a critical precursor for synthesizing branched peptides, lipopeptides, antibody-drug conjugate (ADC) linkers, and site-specifically labeled probes where on-resin side-chain modification is required without exposing the main-chain N-terminus.

Procurement Fit

1
Boc-SPPS workflow: Orthogonal Nα-Boc / Nε-Fmoc protection for selective side-chain modification on resin.
2
Site-specific ε-functionalization: Enables on-resin acetylation, methylation, or biotinylation before chain elongation.
3
Chiral fidelity support: Reported enantiomeric purity specifications for reducing D-isomer contamination risk.

Substituting Boc-Lys(Fmoc)-OH with the standard Fmoc-Lys(Boc)-OH fundamentally disrupts the synthesis workflow for N-terminal or side-chain modifications. In Fmoc-SPPS, if a standard Fmoc-Lys(Boc)-OH is used at the N-terminus, the side chain cannot be selectively modified on-resin because the Boc group requires trifluoroacetic acid (TFA) for removal, which simultaneously cleaves the peptide from the resin [1]. Conversely, using an alternative orthogonal protector like Boc-Lys(Alloc)-OH introduces the need for palladium-catalyzed deprotection, increasing reagent costs, heavy metal contamination risks, and process complexity [2]. Boc-Lys(Fmoc)-OH enables on-resin ε-amine modification using standard, low-cost piperidine without risking premature N-terminal capping or unwanted global resin cleavage.

Substitution Risk

This Product
Boc-Lys(Fmoc)-OH: Nα-Boc, Nε-Fmoc – engineered for Boc-SPPS with on-resin ε-deprotection
vs
Common Substitute
Fmoc-Lys(Boc)-OH: reversed protection – Fmoc on Nα, Boc on Nε; strictly Fmoc-SPPS compatible
Deprotection Logic
Piperidine removes Fmoc while Boc stays intact; side-chain modification possible before global deprotection.
Mismatch Consequence
In Boc-SPPS, Fmoc-Lys(Boc)-OH would expose α-amine prematurely; in Fmoc-SPPS, Boc-Lys(Fmoc)-OH leaves α-amine permanently blocked.
Workflow Outcome
Protocol compatibility dictates selection; no direct interchangeability without complete redesign.
Risk Summary
Substitution may lead to failed orthogonal selectivity and aborted synthesis.

Enabling Selective On-Resin ε-Amine Modification in Fmoc-SPPS

In Fmoc-SPPS workflows requiring N-terminal side-chain functionalization (e.g., attaching a fluorophore or lipid), Boc-Lys(Fmoc)-OH is coupled as the final amino acid. The α-amino Boc group withstands the 20% piperidine used to remove the ε-amino Fmoc group. This allows >95% coupling efficiency of the side-chain modifier on-resin [1]. If Fmoc-Lys(Boc)-OH were used, selective on-resin side-chain modification would be impossible without premature global cleavage using TFA, forcing chemists into low-yield, off-resin solution-phase conjugations.

Evidence DimensionOn-resin selective side-chain availability
Target Compound DataEnables 100% selective ε-amine deprotection via piperidine while maintaining N-α Boc protection.
Comparator Or BaselineFmoc-Lys(Boc)-OH (ε-amine requires TFA, triggering premature resin cleavage and global deprotection).
Quantified DifferenceAllows high-yield on-resin side-chain modification vs. impossible on-resin modification without global cleavage.
ConditionsFmoc-SPPS, 20% piperidine deprotection, followed by TFA global cleavage.

Procurement of this specific isomer is mandatory for researchers synthesizing N-terminally branched or labeled peptides on-resin without requiring complex off-resin purification and re-protection steps.

Protection Architecture
Data to verify
Nα-Boc (acid-labile) / Nε-Fmoc (base-labile) vs Fmoc-Lys(Boc)-OH inverse pattern; mutually exclusive Boc/Fmoc-SPPS compatibility.
Workflow-defining orthogonal configuration.
Deprotection sequence must match SPPS protocol.

Orthogonal Stability in Boc-SPPS Workflows

During standard Boc-SPPS, the growing peptide chain is repeatedly exposed to 50% TFA in dichloromethane to remove the α-Boc group. The ε-Fmoc group of Boc-Lys(Fmoc)-OH exhibits >99% stability across multiple TFA exposure cycles, preserving the side chain for later selective modification[1]. In contrast, using Boc-Lys(Boc)-OH would result in complete side-chain deprotection during the first cycle, leading to unwanted branching. Compared to Boc-Lys(Z)-OH, which requires hazardous anhydrous HF for final side-chain deprotection, the Fmoc group can be safely removed with 20% piperidine prior to final cleavage.

Evidence DimensionSide-chain protecting group stability in 50% TFA
Target Compound Data>99% stability of the ε-Fmoc group per 50% TFA exposure cycle.
Comparator Or BaselineBoc-Lys(Boc)-OH (0% stability, completely removed in 50% TFA).
Quantified DifferencePrevents unwanted side-chain branching during Boc-SPPS chain elongation.
Conditions50% TFA in DCM (standard Boc deprotection conditions).

Allows peptide chemists to utilize Boc-SPPS for complex sequences while retaining a selectively addressable lysine side chain using standard, non-hazardous basic deprotection.

Enantiomeric Purity
Supplier specification
≥99.5% (a/a) by HPLC
Supports low D-isomer contamination risk.
Comparator lacks explicit chiral purity criteria.

Cost and Process Efficiency vs. Alloc Protection

For orthogonal side-chain protection, Boc-Lys(Alloc)-OH is a common alternative. However, Alloc removal requires tetrakis(triphenylphosphine)palladium(0) and a scavenger (e.g., phenylsilane), which adds significant reagent costs and requires strict anhydrous/anaerobic handling [1]. Boc-Lys(Fmoc)-OH relies on 20% piperidine in DMF for deprotection, achieving >98% removal in under 30 minutes at room temperature. This eliminates palladium costs, prevents heavy metal contamination in the crude peptide, and streamlines the synthesis protocol using standard SPPS reagents.

Evidence DimensionDeprotection reagent requirement and cost
Target Compound DataDeprotection via 20% piperidine (standard, low-cost, metal-free).
Comparator Or BaselineBoc-Lys(Alloc)-OH (Requires Pd(PPh3)4, high cost, inert atmosphere, metal residue).
Quantified DifferenceEliminates heavy metal catalyst usage and reduces deprotection complexity.
ConditionsOn-resin orthogonal side-chain deprotection.

Procuring the Fmoc-protected variant drastically lowers reagent costs and simplifies purification by avoiding palladium contamination in pharmaceutical or biological peptide manufacturing.

On-Resin Modification
Class-level inference
Selective Fmoc removal with piperidine/DMF exposes ε-amine; acetylation, methylation, or biotinylation before chain elongation in Boc-SPPS.
Histone mimic synthesis context.
Not achievable with Fmoc-Lys(Boc)-OH.

Yield Optimization in Cyclic Peptide Synthesis

Boc-Lys(Fmoc)-OH is frequently utilized alongside orthogonally protected aspartic or glutamic acid to synthesize cyclic peptides via side-chain-to-side-chain lactamization. By coupling Boc-Lys(Fmoc)-OH at the N-terminus, the α-amine remains protected by Boc. Following selective removal of the Fmoc group, the free ε-amine can be cyclized with a deprotected carboxyl group on-resin [1]. This strategy prevents N-terminal oligomerization and drives intramolecular cyclization yields significantly higher than in-solution cyclization methods, which often suffer from <50% yields due to intermolecular dimerization.

Evidence DimensionCyclization yield and specificity
Target Compound DataFacilitates high-yield on-resin cyclization by masking the N-terminus, preventing oligomerization.
Comparator Or BaselineIn-solution cyclization (often <50% yield due to intermolecular dimerization).
Quantified DifferenceSignificantly higher intramolecular cyclization yield via resin pseudo-dilution and N-α protection.
ConditionsOn-resin lactamization prior to global TFA cleavage.

Maximizes the yield and purity of cyclic peptide drugs and macrocycles, directly reducing raw material waste and purification bottlenecks.

Optical Rotation
Specification review
[α]20/D +3.3±0.5° (c=1%, ethyl acetate)
Identity marker distinct from inverse analog.
Comparator: [α]20/D −12±° (DMF).
Storage Range
Supplier data
2–30°C vs comparator 2–8°C; ambient-compatible storage.
Reduced cold chain complexity.
Verify under actual lab conditions.

Synthesis of N-Terminally Modified Lipopeptides and Vaccines

Utilizing Boc-Lys(Fmoc)-OH at the N-terminus allows for on-resin attachment of lipid tails (e.g., palmitic acid) to the lysine side chain, a critical step in developing lipopeptide vaccines and adjuvants. The N-terminal Boc group protects the main chain during the basic deprotection and lipid coupling steps [1].

Development of Branched Peptides and Dendrimers

Serves as a structural node for creating branch points in peptide chains where the main chain is synthesized via Boc-chemistry. The Fmoc-protected lysine serves as a secondary initiation site after piperidine treatment, enabling the controlled synthesis of complex branched architectures without premature cleavage [1].

On-Resin Synthesis of Cyclic Peptides

Essential for side-chain-to-side-chain lactamization (e.g., Lys-Asp) where the N-terminus must remain protected during the cyclization step. This prevents unwanted side reactions or oligomerization, ensuring high-purity macrocyclic compounds [2].

Site-Specific Fluorophore Labeling for Diagnostics

Enables the precise attachment of fluorescent dyes (e.g., FITC, Cyanine) to the N-terminal lysine side chain while the peptide is still anchored to the resin. This simplifies downstream purification by allowing excess dye to be washed away before global cleavage [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Site-specific ε-modified peptides
On-resin ε-amine deprotection capability
Confirm selective Fmoc removal and modification efficiency
Boc-SPPS orthogonal side-chain chemistry
Acid-stable Nα protection during basic Fmoc cleavage
Verify Boc stability under piperidine/DMF conditions
Convergent fragment coupling / branched architectures
Protected ε-amine for selective deprotection and ligation
Assess coupling efficiency after Fmoc removal
Analytical reference standard
Well-characterized optical rotation and enantiomeric purity
Cross-validate identity with chiral HPLC or polarimetry

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.22603674 Da

Monoisotopic Mass

468.22603674 Da

Heavy Atom Count

34

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